molecular formula C24H17Cl2N5O2 B12380217 PI3K-IN-51 CAS No. 2055765-77-8

PI3K-IN-51

Cat. No.: B12380217
CAS No.: 2055765-77-8
M. Wt: 478.3 g/mol
InChI Key: HIXUFHUKIOTXLJ-ZDUSSCGKSA-N
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Description

PI3K-IN-51 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial in regulating cell growth, survival, and metabolism. This compound has garnered significant attention in cancer research due to its potential to inhibit tumor progression by targeting the PI3K pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PI3K-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and stabilizers . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include crystallization, filtration, and drying steps to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: PI3K-IN-51 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced pharmacological properties. These modifications can improve the compound’s selectivity for specific PI3K isoforms and reduce off-target effects .

Mechanism of Action

PI3K-IN-51 exerts its effects by inhibiting the activity of the PI3K enzyme, which is involved in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the downstream signaling pathways, including the AKT/mammalian target of rapamycin (mTOR) pathway, leading to decreased cell proliferation and increased apoptosis . The compound specifically targets the p110α subunit of PI3K, which is frequently mutated in various cancers .

Comparison with Similar Compounds

Similar Compounds: Several compounds are similar to PI3K-IN-51, including idelalisib, copanlisib, and alpelisib. These compounds also target the PI3K pathway but may differ in their selectivity for specific PI3K isoforms and their pharmacokinetic properties .

Uniqueness: this compound is unique in its high selectivity for the p110α subunit of PI3K, making it particularly effective in cancers with PIK3CA mutations. This selectivity reduces the likelihood of off-target effects and enhances the compound’s therapeutic potential .

Properties

CAS No.

2055765-77-8

Molecular Formula

C24H17Cl2N5O2

Molecular Weight

478.3 g/mol

IUPAC Name

4-[[(1S)-1-(4,8-dichloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]amino]-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C24H17Cl2N5O2/c1-13(30-23-19-17(32)10-11-27-22(19)28-12-29-23)21-20(26)15-8-5-9-16(25)18(15)24(33)31(21)14-6-3-2-4-7-14/h2-13H,1H3,(H2,27,28,29,30,32)/t13-/m0/s1

InChI Key

HIXUFHUKIOTXLJ-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5

Canonical SMILES

CC(C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5

Origin of Product

United States

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